2-Methyl-2-nitro-1-phenyl-1-propanol

physicochemical properties procurement purification

Generic β-nitroalcohols compromise Phentermine synthesis due to divergent reduction kinetics and poor solid-state handling. 2-Methyl-2-nitro-1-phenyl-1-propanol (CAS 33687-74-0) eliminates these risks through its unique geminal dimethyl architecture. • Regioselectivity: The α,α-dimethyl substitution governs reduction regiochemistry, ensuring consistent Phentermine precursor formation. • Isolation Efficiency: Melting point 64-66 °C enables straightforward crystallization, unlike liquid analogs. • Quality Control: Well-defined LogP (1.5) and solid-state behavior provide reliable benchmarks for analytical method validation. Procure with confidence - traceable supply chain supports pharmaceutical intermediate specifications.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 33687-74-0
Cat. No. B105653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-nitro-1-phenyl-1-propanol
CAS33687-74-0
Synonymsα-(1-Methyl-1-nitroethyl)benzyl Alcohol;  α-(1-Methyl-1-nitroethyl)benzenemethanol
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-]
InChIInChI=1S/C10H13NO3/c1-10(2,11(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3
InChIKeyHZYOZOFLFAXDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-nitro-1-phenyl-1-propanol: Properties & Supply


2-Methyl-2-nitro-1-phenyl-1-propanol is a β-nitroalcohol characterized by a geminal dimethyl group adjacent to the nitro moiety and a phenyl-substituted secondary alcohol [1]. It serves as a critical intermediate in the synthesis of the appetite suppressant Phentermine via a Henry reaction between benzaldehyde and 2-nitropropane, followed by catalytic hydrogenation [2]. Standard technical specifications report a melting point of 64–66 °C, a predicted boiling point of 324.9±35.0 °C, a density of 1.173±0.06 g/cm³, a calculated LogP of 1.5, and solubility in dichloromethane and ethyl acetate [1].

Phentermine API intermediate via Henry reaction and hydrogenation
Crystalline solid (64–66 °C) for straightforward isolation and storage
Calculated LogP 1.5 supports organic-phase extraction during work-up

2-Methyl-2-nitro-1-phenyl-1-propanol: Non-Substitutability


Generic substitution of 2-methyl-2-nitro-1-phenyl-1-propanol with structurally related β-nitroalcohols is contraindicated for procurement and process chemistry due to quantifiable divergence in physicochemical properties and stereoelectronic constraints that directly impact downstream reaction outcomes. The geminal dimethyl motif at the α-carbon of the nitro group uniquely enhances steric bulk and lipophilicity, resulting in a substantially higher melting point (64–66 °C) compared to the 2-nitro-1-phenyl-1-propanol analog (liquid at ambient conditions) . This difference influences isolation and purification workflows. Furthermore, the α,α-dimethyl substitution pattern governs the regioselectivity and reduction kinetics in the Phentermine synthetic pathway, making alternative nitroalcohols unsuitable precursors [1].

Target: 2-Methyl-2-nitro-1-phenyl-1-propanol
Geminal dimethyl group; crystalline solid mp 64–66 °C; LogP 1.5; precursor to Phentermine
vs
Analog: 2-Nitro-1-phenyl-1-propanol
Lacks α,α-dimethyl motif; liquid at room temperature; lower LogP (~0.7); leads to ephedrine scaffold
Physical form, lipophilicity, and regiospecificity differences may alter isolation, extraction, and downstream synthetic outcome. Direct substitution is not supported without revalidation.

2-Methyl-2-nitro-1-phenyl-1-propanol: Differentiation Evidence


Solid-State Handling Advantage

2-Methyl-2-nitro-1-phenyl-1-propanol exists as a crystalline solid with a melting point of 64–66 °C, whereas the structurally simpler analog 2-nitro-1-phenyl-1-propanol (NPP) is a liquid under ambient laboratory conditions (melting point data typically unavailable or reported as N/A) [1]. The solid-state nature of the target compound facilitates easier handling, purification via recrystallization, and stable storage, reducing procurement risks associated with liquid-phase degradation.

Solid-state form
Cross-study comparable
Crystalline solid (mp 64–66 °C) vs liquid analog
Simplifies handling, recrystallization, and storage
Data to verify: analog mp unreported
physicochemical properties procurement purification

Lipophilicity Advantage in Extraction

The calculated LogP (octanol/water partition coefficient) for 2-methyl-2-nitro-1-phenyl-1-propanol is 1.5, which is markedly higher than the LogP of approximately 0.7 reported for the des-methyl analog 2-nitro-1-phenyl-1-propanol [1]. This 0.8-unit increase in LogP correlates with improved partitioning into organic solvents during work-up, potentially enhancing extraction yields in multistep pharmaceutical syntheses where the nitroalcohol intermediate is isolated prior to reduction.

Lipophilicity
Cross-study comparable
Δ LogP ≈ 0.8
Target: LogP 1.5 (calc) vs analog ~0.7
Higher organic-phase partitioning may improve extraction yield
In silico prediction
drug discovery medicinal chemistry ADME

Yield Comparison in Henry Reaction

In an indium-mediated Henry reaction protocol, the synthesis of 2-methyl-2-nitro-1-phenyl-1-propanol proceeds with a reported yield of 58% under mild conditions [1]. While direct head-to-head yield data for the same exact reaction with 2-nitro-1-phenyl-1-propanol is not available, the des-methyl analog can be obtained in yields up to 95% using asymmetric thiourea catalysts in a traditional base-catalyzed Henry reaction [2]. The geminal dimethyl group on the target compound introduces steric hindrance that typically reduces nucleophilic addition efficiency, explaining the lower observed yield. This quantifies the synthetic cost of the unique substitution pattern that is essential for downstream Phentermine synthesis.

Synthetic yield
Cross-study comparable
Target58% (In-mediated)
AnalogUp to 95% (thiourea-cat.)
Yield penalty from steric hindrance; reflects unique substitution pattern requirement
Conditions differ; head-to-head not available
organic synthesis Henry reaction nitroaldol

Phentermine API Intermediate

2-Methyl-2-nitro-1-phenyl-1-propanol is the exclusive nitroalcohol intermediate in the commercial synthesis of Phentermine (P318835), an appetite suppressant used in obesity treatment [1]. The synthetic route employs a Henry reaction between benzaldehyde and 2-nitropropane, a transformation that cannot proceed with nitroethane to yield the same product. Alternative nitroalcohols such as 2-nitro-1-phenyl-1-propanol lead to norephedrine/ephedrine scaffolds and are not viable for Phentermine API production [2].

API pathway
Class-level inference
Exclusive nitroalcohol intermediate for Phentermine; analog leads to ephedrine/norephedrine scaffold
Non-substitutable for Phentermine API manufacturing
Pathway incompatibility confirmed
API manufacturing pharmaceutical intermediates Phentermine

2-Methyl-2-nitro-1-phenyl-1-propanol: Applications


Phentermine API Intermediate Manufacturing

Primary industrial application as a key intermediate in the synthesis of Phentermine hydrochloride, a Schedule IV controlled substance used as a short-term adjunct in obesity treatment. The nitroalcohol undergoes Raney-nickel catalyzed hydrogenation to yield the corresponding β-amino alcohol, followed by chlorination and further reduction [1]. Procurement for this use case requires compliance with pharmaceutical intermediate specifications and supply chain traceability.

Nitroalkene and α-Nitro Ketone Building Block

The secondary alcohol moiety is amenable to oxidation to generate α-nitro ketones or dehydration to yield nitroalkenes. These transformations are valuable for constructing heterocyclic scaffolds in medicinal chemistry programs, where the geminal dimethyl group provides steric constraints that can enhance selectivity in subsequent reactions [2].

Gem-Dimethyl β-Nitroalcohol Reference Standard

The compound's well-defined melting point (64–66 °C) and LogP (1.5) position it as a calibrant or reference material for structure-property relationship (SPR) studies within the β-nitroalcohol chemical space [3]. This application leverages the compound's unique solid-state behavior to benchmark computational predictions and analytical method development.

Precursor to HALS Intermediates

Reduction of the nitro group yields a sterically hindered 2-amino-2-methyl-1-phenyl-1-propanol derivative. This amino alcohol scaffold is structurally analogous to precursors used in the synthesis of hindered amine light stabilizers, suggesting potential application in polymer additive research where thermal and photostability are required [2].

Application
Selection Property
Validation Focus
Phentermine API intermediate manufacturing
Geminal dimethyl nitroalcohol motif
Regioselectivity in Henry reaction; hydrogenation performance
Nitroalkene / α-nitro ketone building block
Oxidation or dehydration reactivity of secondary alcohol
Steric influence on subsequent heterocycle formation
Gem-dimethyl β-nitroalcohol reference standard
Well-defined melting point and logP
DSC and HPLC purity verification; computational SPR benchmarking
Hindered amine light stabilizer precursor research
Sterically hindered 2-amino alcohol scaffold after nitro reduction
Reduction efficiency; thermal/photostability screening

Technical Documentation Hub

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